Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-15(20)18-7-5-10(6-8-18)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGWLDPGZXFLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or benzoyl derivatives.
Scientific Research Applications
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
tert-Butyl 4-(2,4-Difluorobenzoyl)piperidine-1-carboxylate (CAS 1159825-99-6)
- Structural Difference : Replaces the ethyl carboxylate with a tert-butyl ester.
- Impact :
- Price : Priced at $418.00/5g, reflecting higher synthetic complexity .
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS 106266-04-0)
Variations in the Aromatic Moiety
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (CAS 84162-82-3)
- Structural Difference : Substitutes the ethyl carboxylate with an acetyl group.
- Metabolism: Acetyl groups are prone to enzymatic hydrolysis, reducing in vivo half-life compared to ethyl esters .
tert-Butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate
- Structural Difference: Replaces the benzoyl group with a phenoxy linkage.
- Synthetic Route: Synthesized via Mitsunobu reaction, differing from the coupling methods used for benzoyl derivatives .
Functional Group Additions or Replacements
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate (CAS 84501-68-8)
- Structural Difference: Incorporates a benzimidazole-amino substituent.
- Impact :
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate (CAS 887979-07-9)
- Structural Difference : Features a fluorobenzyl group instead of difluorobenzoyl.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a difluorobenzoyl moiety and an ethyl ester group. The presence of fluorine atoms enhances the lipophilicity and potential receptor interactions of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme critical in the endocannabinoid system. The inhibition of MAGL can influence neuroinflammation and neurodegenerative processes .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 19.9 | Antiproliferative |
| MCF-7 | 75.3 | Antiproliferative |
| OVCAR-3 | 31.5 | Antiproliferative |
| COV318 | 43.9 | Antiproliferative |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in models of neurodegeneration. Its ability to modulate endocannabinoid signaling pathways suggests potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .
Case Studies
- Study on MAGL Inhibition : A study conducted by Bononi et al. demonstrated that derivatives of benzoylpiperidine, including this compound, exhibited significant MAGL inhibition with IC50 values in the low micromolar range. This inhibition was confirmed through pre-incubation assays and Michaelis-Menten analysis .
- Antiproliferative Activity : Research published in MDPI highlighted that modifications to the piperidine structure could enhance antiproliferative activity against ovarian cancer cell lines, reinforcing the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
